Cas no 2228441-74-3 (3-fluoro-3-(1-methylcyclohexyl)propan-1-amine)

3-Fluoro-3-(1-methylcyclohexyl)propan-1-amine is a fluorinated amine compound featuring a cyclohexyl substituent with a methyl group at the 1-position. The presence of the fluorine atom at the β-position relative to the amine group enhances its potential as a versatile intermediate in pharmaceutical and agrochemical synthesis. The sterically hindered cyclohexyl moiety may contribute to increased metabolic stability, while the primary amine functionality allows for further derivatization. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules, where fluorination can improve lipophilicity, bioavailability, and binding affinity. Its structural features make it suitable for applications requiring rigid, hydrophobic scaffolds with tunable reactivity.
3-fluoro-3-(1-methylcyclohexyl)propan-1-amine structure
2228441-74-3 structure
Product name:3-fluoro-3-(1-methylcyclohexyl)propan-1-amine
CAS No:2228441-74-3
MF:C10H20FN
Molecular Weight:173.270906448364
CID:6000707
PubChem ID:165657473

3-fluoro-3-(1-methylcyclohexyl)propan-1-amine 化学的及び物理的性質

名前と識別子

    • 3-fluoro-3-(1-methylcyclohexyl)propan-1-amine
    • 2228441-74-3
    • EN300-1780490
    • インチ: 1S/C10H20FN/c1-10(9(11)5-8-12)6-3-2-4-7-10/h9H,2-8,12H2,1H3
    • InChIKey: MAJXKWZKRGFBIG-UHFFFAOYSA-N
    • SMILES: FC(CCN)C1(C)CCCCC1

計算された属性

  • 精确分子量: 173.157977804g/mol
  • 同位素质量: 173.157977804g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 130
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.8
  • トポロジー分子極性表面積: 26Ų

3-fluoro-3-(1-methylcyclohexyl)propan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1780490-2.5g
3-fluoro-3-(1-methylcyclohexyl)propan-1-amine
2228441-74-3
2.5g
$3051.0 2023-09-20
Enamine
EN300-1780490-10.0g
3-fluoro-3-(1-methylcyclohexyl)propan-1-amine
2228441-74-3
10g
$6697.0 2023-06-02
Enamine
EN300-1780490-5g
3-fluoro-3-(1-methylcyclohexyl)propan-1-amine
2228441-74-3
5g
$4517.0 2023-09-20
Enamine
EN300-1780490-0.1g
3-fluoro-3-(1-methylcyclohexyl)propan-1-amine
2228441-74-3
0.1g
$1371.0 2023-09-20
Enamine
EN300-1780490-1.0g
3-fluoro-3-(1-methylcyclohexyl)propan-1-amine
2228441-74-3
1g
$1557.0 2023-06-02
Enamine
EN300-1780490-0.25g
3-fluoro-3-(1-methylcyclohexyl)propan-1-amine
2228441-74-3
0.25g
$1432.0 2023-09-20
Enamine
EN300-1780490-10g
3-fluoro-3-(1-methylcyclohexyl)propan-1-amine
2228441-74-3
10g
$6697.0 2023-09-20
Enamine
EN300-1780490-1g
3-fluoro-3-(1-methylcyclohexyl)propan-1-amine
2228441-74-3
1g
$1557.0 2023-09-20
Enamine
EN300-1780490-0.5g
3-fluoro-3-(1-methylcyclohexyl)propan-1-amine
2228441-74-3
0.5g
$1495.0 2023-09-20
Enamine
EN300-1780490-0.05g
3-fluoro-3-(1-methylcyclohexyl)propan-1-amine
2228441-74-3
0.05g
$1308.0 2023-09-20

3-fluoro-3-(1-methylcyclohexyl)propan-1-amine 関連文献

3-fluoro-3-(1-methylcyclohexyl)propan-1-amineに関する追加情報

3-Fluoro-3-(1-Methylcyclohexyl)Propan-1-Amine: An In-depth Overview

The compound with CAS No. 2228441-74-3, commonly referred to as 3-fluoro-3-(1-methylcyclohexyl)propan-1-amine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a fluoro group, a cyclohexane ring, and an amine functional group. Its chemical formula is C10H17FN, and it exists as a white crystalline solid under standard conditions.

3-fluoro-3-(1-methylcyclohexyl)propan-1-amine has been the subject of extensive research due to its potential applications in drug development. Recent studies have highlighted its role as a promising candidate in the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease. The fluoro group in the molecule plays a critical role in modulating its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). This makes it an attractive target for researchers seeking to develop drugs with improved bioavailability and reduced toxicity.

The synthesis of 3-fluoro-3-(1-methylcyclohexyl)propan-1-amine involves a multi-step process that typically begins with the preparation of the cyclohexane derivative. One common approach is the Friedel-Crafts alkylation reaction, which allows for the introduction of the methyl group onto the cyclohexane ring. Subsequent steps involve the introduction of the fluoro group and the amine functionality through nucleophilic substitution or reductive amination reactions. The optimization of these steps has been a focus of recent research, with efforts directed toward improving yield and purity while minimizing environmental impact.

In terms of chemical properties, 3-fluoro-3-(1-methylcyclohexyl)propan-1-amine exhibits a melting point of approximately 95°C and a boiling point around 200°C under standard pressure. Its solubility in water is moderate, but it shows excellent solubility in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for use in various organic reactions and formulations.

The pharmacological activity of 3-fluoro-3-(1-methylcyclohexyl)propan-1-amine has been extensively studied in preclinical models. Research indicates that it acts as a potent inhibitor of certain enzymes associated with neurodegenerative diseases. For instance, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme whose overactivity is implicated in Alzheimer's disease. Additionally, studies have demonstrated its ability to modulate dopamine signaling pathways, which are critical in Parkinson's disease.

Recent advancements in computational chemistry have further enhanced our understanding of the molecular mechanisms underlying the activity of 3-fluoro-3-(1-methylcyclohexyl)propan-1-amine. Molecular docking studies have revealed that the compound interacts favorably with key residues in the active sites of target enzymes, providing insights into its binding affinity and selectivity.

In terms of safety and toxicity profiles, 3-fluoro-3-(1-methylcyclohexyl)propan-amine has undergone rigorous testing to ensure its suitability for therapeutic applications. Acute toxicity studies indicate that it has a relatively low toxicity profile when administered at therapeutic doses. However, chronic toxicity studies are currently underway to assess its long-term safety.

The development of 3-fluoro-3-(1-methylcyclohexyl)propan-amine into a clinically viable drug requires further optimization of its pharmacokinetic properties. Researchers are exploring strategies such as prodrug design and nanoparticle delivery systems to enhance its bioavailability and reduce potential side effects.

In conclusion, CAS No. 2228441-74, or 3-fluoro-, represents a significant advancement in medicinal chemistry. Its unique structure, coupled with promising pharmacological activity, positions it as a strong candidate for future drug development efforts targeting neurological disorders.

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